molecular formula C36H48O6 B14779474 2,3,6,7,10,11-Hexapropoxytriphenylene

2,3,6,7,10,11-Hexapropoxytriphenylene

Cat. No.: B14779474
M. Wt: 576.8 g/mol
InChI Key: DNYKDFPRHVZFDT-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexapropoxytriphenylene is a triphenylene derivative featuring six propoxy (-OCH₂CH₂CH₃) groups symmetrically attached to the aromatic core. This compound belongs to the broader family of hexaalkoxytriphenylenes, which are widely studied for their liquid crystalline properties, photophysical behavior, and applications in supramolecular chemistry and materials science . The propoxy substituents balance hydrophobicity and solubility, making the compound suitable for integration into polymeric matrices or self-assembled systems.

Properties

Molecular Formula

C36H48O6

Molecular Weight

576.8 g/mol

IUPAC Name

2,3,6,7,10,11-hexapropoxytriphenylene

InChI

InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3

InChI Key

DNYKDFPRHVZFDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Longer alkoxy chains (e.g., hexyloxy) enhance hydrophobicity and solubility in nonpolar solvents, favoring applications in polymer composites .
  • Shorter chains (e.g., methoxy) improve reactivity for subsequent functionalization, as seen in HHTP-based metal-organic frameworks (MOFs) .

Physicochemical Properties

Solubility and Thermal Behavior

  • Hexapropoxytriphenylene : Moderate solubility in organic solvents (e.g., dichloromethane, THF) due to balanced alkyl chain length. Likely exhibits columnar liquid crystalline phases, as observed in hexaalkoxytriphenylenes with intermediate chain lengths .
  • Hexamethoxytriphenylene (TPM): Lower solubility in nonpolar solvents; forms stable crystalline phases suitable for X-ray diffraction studies .
  • Hexahydroxytriphenylene (HHTP) : High polarity limits solubility but enables coordination with metal ions for MOF synthesis .

Electronic and Optical Properties

  • All hexaalkoxytriphenylenes exhibit structured UV-Vis absorption spectra dominated by π-π* transitions of the aromatic core. Substituent chain length has minimal impact on absorption maxima, as electronic transitions remain localized on the triphenylene core .
  • Luminescence in solution is common, but emission is quenched in solid states due to aggregation, except when embedded in rigid matrices (e.g., epoxy resins) .

Polymer Composites

  • Hexapropoxytriphenylene: Potential use in humidity-resistant phosphorescent materials, analogous to TPH in epoxy resins .
  • Hexakis(hexyloxy)triphenylene (TPH) : Demonstrated ultralong organic phosphorescence in epoxy matrices due to high rigidity and crosslinking density .

MOFs and Sensors

  • HHTP: Forms conductive MOFs (e.g., Cu₃(HHTP)₂) for chemiresistive gas sensing, outperforming HITP (hexaiminotriphenylene) in humidity stability .
  • Hexapropoxytriphenylene: Not yet reported in MOFs; its moderate chain length may hinder coordination but could enable novel hydrophobic frameworks.

Toxicity Profile

  • HHTP: Exhibits cytotoxicity in tumor cell lines, attributed to its polyaromatic and polyphenolic nature .
  • Hexamethoxytriphenylene (TPM) : Lower toxicity due to reduced redox activity, highlighting the role of substituents in biological interactions .

Challenges and Opportunities

  • Synthetic Scalability : Longer alkoxy derivatives (e.g., hexyloxy) are commercially available , but hexapropoxytriphenylene requires optimized protocols for large-scale production.
  • Structure-Property Gaps: Systematic studies correlating chain length with mesophase stability (e.g., columnar vs.

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